molecular formula C10H19NO4S B13901302 Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid CAS No. 83846-91-7

Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid

Cat. No.: B13901302
CAS No.: 83846-91-7
M. Wt: 249.33 g/mol
InChI Key: JTMZBRWRXFAITF-UHFFFAOYSA-N
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Description

Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid is a complex organic compound with the molecular formula C17H25NO5S2. This compound is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid typically involves the reaction of camphor derivatives with sulfonic acid groups. . This reaction results in the formation of the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted bicyclo[2.2.1]heptane compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, its bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Camphor-10-sulfonic acid: A related compound with similar structural features but different functional groups.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with modifications to the bicyclic ring system and functional groups.

Uniqueness

Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid stands out due to its unique combination of a bicyclic ring system and a sulfonic acid group. This combination imparts distinctive chemical properties, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZBRWRXFAITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933495
Record name (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--ammonia (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-91-7, 14888-09-6
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
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